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molecular formula C12H9NO3 B1614639 1-Nitro-3-phenoxybenzene CAS No. 620-55-3

1-Nitro-3-phenoxybenzene

Cat. No. B1614639
M. Wt: 215.2 g/mol
InChI Key: MEYCCIQOLYYNLD-UHFFFAOYSA-N
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Patent
US07534805B2

Procedure details

This compound is prepared according to a method analogous to that described in Example 1.1 using 1-fluoro-3-nitro benzene (15.4 g, 0.106 mol) and phenol (10 g, 0.106 mol) as starting compounds. After treatment, an orange-coloured oil is obtained.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[CH:3]=1.[C:11]1([OH:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[N+:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([O:17][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:3]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
15.4 g
Type
reactant
Smiles
FC1=CC(=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is prepared
CUSTOM
Type
CUSTOM
Details
After treatment, an orange-coloured oil is obtained

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC(=CC=C1)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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